molecular formula C6H10F3N B2432431 3-(2,2,2-trifluoroethyl)pyrrolidine CAS No. 1269400-69-2

3-(2,2,2-trifluoroethyl)pyrrolidine

Cat. No.: B2432431
CAS No.: 1269400-69-2
M. Wt: 153.148
InChI Key: PTXOIRIEXVHPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,2,2-trifluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with a trifluoroethylating agent. One common method is the reaction of pyrrolidine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)pyrrolidine
  • 4-(2,2,2-Trifluoroethyl)pyrrolidine
  • N-(2,2,2-Trifluoroethyl)pyrrolidine

Uniqueness

3-(2,2,2-Trifluoroethyl)pyrrolidine is unique due to the specific position of the trifluoroethyl group on the pyrrolidine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its isomers .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXOIRIEXVHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(2,2,2-trifluoroethyl)pyrrolidin-2-one a1-10 (4.0 g, 23.9 mmol, 1 eq) in freshly distilled THF, LiAlH4 (2.27 g, 60 mmol, 2.5 eq) is added carefully at 0° C. After completion of the addition, the mixture is heated at reflux for 1.5 h in a flask equipped with a condenser cooled at −10° C. The reaction mixture is then carefully quenched with water at 0° C. and filtered on a pad of celite/MgSO4. The filtrate is concentrated under reduced pressure at room temperature to afford 2.82 g of 3-(2,2,2-trifluoroethyl)pyrrolidine a1-11.
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